molecular formula C15H18BrN3O4 B3367946 L-Glutamine 7-amido-4-methylcoumarin hydrobromide CAS No. 201851-47-0

L-Glutamine 7-amido-4-methylcoumarin hydrobromide

Cat. No.: B3367946
CAS No.: 201851-47-0
M. Wt: 384.22 g/mol
InChI Key: SRWUIOKXPHJVKI-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

L-Glutamine 7-amido-4-methylcoumarin hydrobromide primarily targets gamma-glutamyltransferase (GGT) and aminopeptidase A . These enzymes play crucial roles in protein metabolism and regulation of glutathione levels, which are essential for cellular detoxification processes.

Mode of Action

This compound acts as a fluorogenic substrate for these enzymes . When cleaved by the enzymes, it releases a blue fluorescent solution , which can be easily detected, making it useful for the detection, differentiation, or characterization of these enzymes .

Result of Action

The cleavage of this compound by the target enzymes results in the release of a blue fluorescent solution . This fluorescence can be used to quantify the activity of the enzymes, providing valuable information about their function in various physiological and pathological processes.

Chemical Reactions Analysis

L-Glutamine 7-amido-4-methylcoumarin hydrobromide undergoes various chemical reactions, including:

Comparison with Similar Compounds

L-Glutamine 7-amido-4-methylcoumarin hydrobromide is unique due to its specific structure and application as a fluorogenic substrate. Similar compounds include:

Properties

IUPAC Name

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)pentanediamide;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4.BrH/c1-8-6-14(20)22-12-7-9(2-3-10(8)12)18-15(21)11(16)4-5-13(17)19;/h2-3,6-7,11H,4-5,16H2,1H3,(H2,17,19)(H,18,21);1H/t11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWUIOKXPHJVKI-MERQFXBCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)N)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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